molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B1402979
CAS No.: 1391828-90-2
M. Wt: 311.12 g/mol
InChI Key: SSPRCJSMIZSHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C10H6BrF3OS and its molecular weight is 311.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study on similar thiophene derivatives demonstrated the synthesis of novel compounds with significant antimicrobial activities. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives was carried out, showcasing a solvent-free reaction process. These compounds were screened for their antimicrobial activity against various bacteria and fungi strains, indicating potential applications of related compounds in developing new antimicrobial agents (Kaneria et al., 2016).

Facile Synthesis and Structural Analysis

Another study focused on the facile synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. This process demonstrated the advantages of short reaction times, high yield, and environmentally benign procedures, alongside detailed structural confirmation via various spectroscopic methods. Such research underscores the value of these compounds in organic synthesis and materials science, potentially relevant to the compound of interest (Wang et al., 2014).

Advanced Materials and Antitumor Evaluation

Research into thiophene derivatives has also extended into the field of advanced materials and antitumor evaluation. A notable study synthesized heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, assessing their antitumor activities. This highlights the potential of such compounds in medicinal chemistry and drug development, suggesting similar possibilities for 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol (Shams et al., 2010).

Antioxidant Activity

Furthermore, derivatives of benzo[b]thiophene have been investigated for their antioxidant properties. The synthesis and evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared via Buchwald-Hartwig C-N cross-coupling, have showcased the ability to scavenge free radicals, indicating the potential antioxidant applications of related compounds (Queiroz et al., 2007).

Biochemical Analysis

Biochemical Properties

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as trypanothione reductase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular metabolism and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been reported to inhibit trypanothione reductase, thereby affecting the redox balance within cells . These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These metabolic pathways are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for evaluating the bioavailability and therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPRCJSMIZSHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 2
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 3
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 4
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 5
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 6
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.